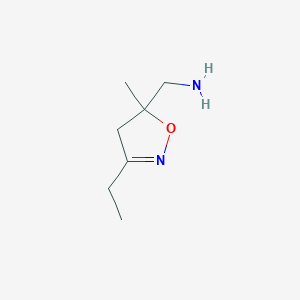

1-(3-Ethyl-5-methyl-4,5-dihydro-1,2-oxazol-5-yl)methanamine

Description

1-(3-Ethyl-5-methyl-4,5-dihydro-1,2-oxazol-5-yl)methanamine is a heterocyclic compound that features an oxazoline ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both amine and oxazoline functionalities makes it a versatile intermediate in organic synthesis.

Properties

CAS No. |

1160246-58-1 |

|---|---|

Molecular Formula |

C7H14N2O |

Molecular Weight |

142.20 g/mol |

IUPAC Name |

(3-ethyl-5-methyl-4H-1,2-oxazol-5-yl)methanamine |

InChI |

InChI=1S/C7H14N2O/c1-3-6-4-7(2,5-8)10-9-6/h3-5,8H2,1-2H3 |

InChI Key |

IMCTYIYROMTSJM-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=NOC(C1)(C)CN |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(3-Ethyl-5-methyl-4,5-dihydro-1,2-oxazol-5-yl)methanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-ethyl-4-methyl-3-buten-2-one with hydroxylamine to form the oxazoline ring, followed by reductive amination to introduce the methanamine group. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as the use of specific catalysts and solvents.

Chemical Reactions Analysis

1-(3-Ethyl-5-methyl-4,5-dihydro-1,2-oxazol-5-yl)methanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazoles.

Reduction: Reduction reactions can convert the oxazoline ring to more saturated derivatives.

Substitution: The amine group can participate in nucleophilic substitution reactions, forming a variety of derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(3-Ethyl-5-methyl-4,5-dihydro-1,2-oxazol-5-yl)methanamine has several scientific research applications:

Chemistry: It serves as an intermediate in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research explores its use in drug development, particularly for targeting specific enzymes or receptors.

Industry: The compound is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-Ethyl-5-methyl-4,5-dihydro-1,2-oxazol-5-yl)methanamine involves its interaction with molecular targets such as enzymes or receptors. The oxazoline ring can participate in hydrogen bonding and other interactions, while the amine group can form covalent bonds with target molecules. These interactions can modulate the activity of the target, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar compounds to 1-(3-Ethyl-5-methyl-4,5-dihydro-1,2-oxazol-5-yl)methanamine include other oxazoline derivatives and amine-containing heterocycles. For example:

2-Ethyl-4-methyl-1,3-oxazoline: Similar in structure but lacks the methanamine group.

3-Methyl-4,5-dihydro-1,2-oxazole: Similar oxazoline ring but different substituents

Biological Activity

1-(3-Ethyl-5-methyl-4,5-dihydro-1,2-oxazol-5-yl)methanamine is a compound belonging to the oxazoline family, which has garnered interest due to its potential biological activities. This article reviews its biological activity based on available research findings, including antibacterial and antifungal properties, as well as its mechanisms of action.

Chemical Structure and Properties

The molecular structure of 1-(3-Ethyl-5-methyl-4,5-dihydro-1,2-oxazol-5-yl)methanamine can be represented as follows:

- Molecular Formula : C₇H₁₃N₃O

- Molecular Weight : 139.20 g/mol

- SMILES Notation : CC(C)N=C(C)N1C(=O)C=C(O)C1

Antimicrobial Properties

Research has highlighted the antimicrobial properties of various oxazoline derivatives. A study focusing on similar compounds demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. For instance:

| Compound | Target Bacteria | MIC (mg/mL) |

|---|---|---|

| Compound A | Staphylococcus aureus | 0.0039 |

| Compound B | Escherichia coli | 0.025 |

| 1-(3-Ethyl-5-methyl...) | S. aureus, E. coli | TBD |

The Minimum Inhibitory Concentration (MIC) values indicate that these compounds can effectively inhibit bacterial growth, suggesting that 1-(3-Ethyl-5-methyl...) may possess similar properties.

The mechanism by which oxazoline derivatives exert their antimicrobial effects often involves the disruption of bacterial cell membranes and interference with metabolic pathways. The presence of specific functional groups in the structure enhances their affinity for bacterial targets.

Study 1: Antibacterial Activity

In a comparative study of various oxazoline derivatives, the compound exhibited a promising profile against both S. aureus and E. coli. The study utilized disk diffusion methods to measure inhibition zones, revealing that the compound's activity was comparable to established antibiotics.

Study 2: Antifungal Activity

Another investigation explored the antifungal potential of oxazoline derivatives against Candida species. The results indicated that certain derivatives had significant antifungal activity with MIC values ranging from 0.0048 to 0.039 mg/mL against C. albicans.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.